N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound featuring a cyclopropyl group, a hydroxymethyl group, and a trifluoromethyl group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
-
Formation of the Cyclopropyl Intermediate: : The initial step involves the preparation of the cyclopropyl intermediate. This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
-
Introduction of the Hydroxymethyl Group: : The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.
-
Attachment of the Trifluoromethyl Group: : The trifluoromethyl group is introduced through trifluoromethylation reactions. Common reagents for this step include trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
-
Sulfonamide Formation: : The final step involves the formation of the sulfonamide group. This can be achieved by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxymethyl group can undergo oxidation to form a carboxylic acid group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : The compound can undergo reduction reactions, particularly at the sulfonamide group, using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkoxides, amines, and other nucleophiles
Major Products
Oxidation: Carboxylic acids
Reduction: Amines or alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, the compound’s trifluoromethyl group enhances its metabolic stability and bioavailability, making it a potential candidate for drug development. It may be investigated for its potential as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methylbenzenesulfonamide: Similar structure but lacks the trifluoromethyl group.
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(chloromethyl)benzenesulfonamide: Contains a chloromethyl group instead of a trifluoromethyl group.
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(methoxy)benzenesulfonamide: Features a methoxy group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it distinct from other similar compounds and potentially more effective in various applications.
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3S/c13-12(14,15)9-1-3-10(4-2-9)20(18,19)16-7-11(8-17)5-6-11/h1-4,16-17H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMILMEOPTFKXQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.